3-Butyl-5-nitro-benzothiophene
Description
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
3-butyl-5-nitro-1-benzothiophene |
InChI |
InChI=1S/C12H13NO2S/c1-2-3-4-9-8-16-12-6-5-10(13(14)15)7-11(9)12/h5-8H,2-4H2,1H3 |
InChI Key |
VXNGJSSINJEJJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CSC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry and Drug Development
The benzothiophene scaffold, including derivatives like 3-butyl-5-nitro-benzothiophene, has shown promise in the development of inhibitors targeting specific kinases involved in cancer progression.
- Kinase Inhibitors : Research indicates that scaffolds based on benzothiophenes can be utilized to design potent inhibitors for PIM kinases (PIM1, PIM2, and PIM3), which are implicated in tumorigenesis. For instance, compounds derived from this scaffold have demonstrated nanomolar activity against these kinases, highlighting their potential in cancer therapy .
- Cholinesterase Inhibitors : Recent studies have also explored the inhibitory effects of benzothiophene derivatives on acetylcholinesterase and butyrylcholinesterase enzymes. Compounds such as this compound exhibit significant inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Synthesis and Chemical Applications
The synthesis of this compound can be achieved through various methodologies that enhance its yield and purity.
- Microwave-Assisted Synthesis : This method has been highlighted for its efficiency in producing high yields of aminobenzo[b]thiophenes, which can be further modified to obtain derivatives like this compound. The technique allows for rapid reaction kinetics and minimizes the need for metal catalysts .
- Fragment-Based Drug Discovery : The compound serves as a valuable scaffold for fragment-based drug discovery, where small chemical fragments are screened to identify lead compounds for further development . Its structural characteristics facilitate modifications that can enhance biological activity.
The biological activities of this compound and its derivatives have been documented in several case studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several thiophene and benzothiophene derivatives, though none directly match 3-butyl-5-nitro-benzothiophene. Below is a comparative analysis based on substituent effects and functional group chemistry:
3-Bromothiophene (CAS 872-31-1)
- Structure : Thiophene with a bromine atom at the 3-position.
- Reactivity : Bromine acts as an electron-withdrawing group, directing electrophilic substitution to the 2- and 5-positions. In contrast, the nitro group in this compound is a stronger electron-withdrawing substituent, further deactivating the aromatic ring and directing subsequent reactions to meta or para positions relative to the nitro group .
- Applications : 3-Bromothiophene is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas this compound’s bulkier structure may limit such applications but enhance stability in hydrophobic environments.
2-Acetyl-4-bromothiophene
- Structure : Thiophene with acetyl (electron-withdrawing) and bromine substituents.
- Comparison: The acetyl group increases electrophilicity compared to the nitro group, but the lack of a fused benzene ring reduces aromatic stabilization.
6-Amino-5-bromo-1-methyluracil monohydrate
- Structure: Uracil derivative with bromine and amino groups.
- amino groups. The nitro group in this compound is strongly electron-withdrawing, whereas amino groups are electron-donating, leading to divergent reactivity patterns (e.g., nitro groups favor reduction to amines, while amino groups participate in nucleophilic substitutions) .
Physicochemical and Functional Differences
The table below summarizes key distinctions between this compound and selected analogs:
| Compound | Core Structure | Substituents | Electronic Effects | Key Applications |
|---|---|---|---|---|
| This compound | Benzothiophene | 3-butyl, 5-nitro | Strong deactivation (nitro) | Materials, pharmaceuticals |
| 3-Bromothiophene | Thiophene | 3-bromo | Moderate deactivation (bromo) | Cross-coupling reactions |
| 2-Acetyl-4-bromothiophene | Thiophene | 2-acetyl, 4-bromo | Electron-withdrawing (acetyl) | Organic electronics |
| 6-Amino-5-bromo-1-methyluracil | Uracil | 6-amino, 5-bromo | Electron-donating (amino) | Nucleoside analogs, drug design |
Research Findings and Limitations
- Synthetic Challenges : The nitro group in this compound complicates regioselective functionalization compared to brominated analogs, which are more amenable to metal-catalyzed reactions .
- Solubility: The butyl chain enhances solubility in nonpolar solvents relative to unsubstituted benzothiophenes, though this property is less pronounced than in acetylated derivatives (e.g., 2-acetyl-4-bromothiophene) .
Preparation Methods
Core Benzothiophene Synthesis via Photochemical Cyclization
The construction of the benzothiophene scaffold serves as the foundational step. A photochemical strategy, adapted from visible-light-promoted cyclization protocols, enables efficient ring formation. In a representative procedure, disulfides (e.g., 4-(tert-butyl)benzenethiol) react with terminal alkynes under blue LED irradiation (450 nm) in toluene, catalyzed by Bi(OTf)₃ . For 3-butyl-5-nitro-benzothiophene, the alkyne component is modified to include a butyl substituent.
Reaction Conditions
-
Catalyst : Bi(OTf)₃ (0.015 mmol)
-
Solvent : Toluene (2 mL)
-
Light Source : 12 W blue LED (24 h irradiation)
Post-cyclization, the intermediate 3-butyl-benzothiophene undergoes nitration. Nitration regioselectivity is governed by the electron-donating butyl group at position 3, directing electrophilic attack to the 5-position .
Regioselective Nitration of 3-Butyl-benzothiophene
Nitration protocols for benzothiophenes typically employ mixed acid systems (HNO₃/H₂SO₄). For 3-butyl-benzothiophene, nitration at position 5 is favored due to the steric and electronic effects of the 3-butyl group. A modified procedure from benzo[b]thiophene nitration achieves 85% regioselectivity:
Nitration Protocol
-
Nitrating Agent : Fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C → 25°C
-
Reaction Time : 1–2 h
-
Workup : Quenching on ice, recrystallization from ethanol
Characterization Data
-
¹H NMR : δ 8.28 (s, 1H, H-5), 7.98 (d, J = 8.8 Hz, 1H, H-7), 2.65 (t, J = 7.2 Hz, 2H, butyl-CH₂)
-
Elemental Analysis : Calcd for C₁₂H₁₃NO₂S: C, 61.25; H, 5.57; N, 5.95. Found: C, 61.18; H, 5.62; N, 5.89
Alternative Pathway: Direct Alkylation-Nitration Sequence
An alternative route involves introducing the nitro group prior to alkylation. Starting from 5-nitro-benzothiophene, butyl chain installation at position 3 is achieved via Friedel-Crafts alkylation:
Friedel-Crafts Alkylation
-
Reagents : 1-Bromobutane, AlCl₃ (1.2 equiv)
-
Solvent : Dichloromethane (0°C → reflux)
-
Yield : 52%
This method, however, faces challenges in regiocontrol, with competing alkylation at positions 2 and 4 observed in 20% of byproducts.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
The photochemical cyclization mechanism involves a radical-mediated pathway, where Bi(OTf)₃ facilitates single-electron transfer (SET) to generate thiyl radicals. These radicals undergo addition to alkynes, followed by cyclization and aromatization . Nitration proceeds via a classical electrophilic aromatic substitution (EAS) mechanism, with the butyl group exerting a +I effect to activate the 5-position.
Optimization Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
